molecular formula C9H13NO2 B133408 (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol CAS No. 28143-91-1

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Cat. No.: B133408
CAS No.: 28143-91-1
M. Wt: 167.2 g/mol
InChI Key: JUCGVCVPNPBJIG-IUCAKERBSA-N
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Description

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity. It is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-amino-1-phenyl-1,3-propanedione using a chiral borane complex can yield the desired product with high enantioselectivity . Another method involves the use of enzymatic resolution techniques, where racemic mixtures are separated into their enantiomers using specific enzymes .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Additionally, chromatographic techniques are employed to achieve the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form the corresponding ketone or carboxylic acid under specific conditions . Reduction reactions can further modify its functional groups, leading to different derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like halides or amines, which can replace the hydroxyl or amino groups under suitable conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-amino-1-phenyl-1,3-propanedione, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol include other chiral amino alcohols, such as (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol and (1S,2S)-2-Aminocyclohexyl phenylcarbamate . These compounds share similar structural features but differ in their stereochemistry and functional groups.

Uniqueness: What sets this compound apart is its specific stereochemistry, which imparts unique biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes .

Properties

IUPAC Name

(1S,2S)-2-amino-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGVCVPNPBJIG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950893
Record name 2-Amino-1-phenylpropane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28143-91-1, 55057-81-3
Record name (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28143-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55057-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-phenylpropane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Reactant of Route 2
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Reactant of Route 3
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
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(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Reactant of Route 5
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Reactant of Route 6
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

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